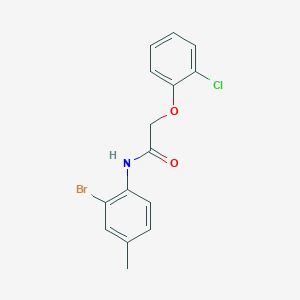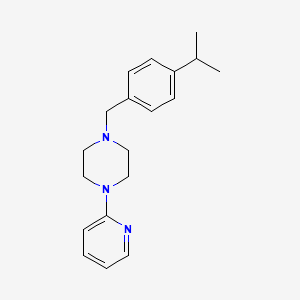![molecular formula C15H18ClFN2O2 B5225807 8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-fluorobenzoyl)oxime hydrochloride](/img/structure/B5225807.png)
8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-fluorobenzoyl)oxime hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-fluorobenzoyl)oxime hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "AZD-9164" and is a potent inhibitor of the enzyme "soluble epoxide hydrolase" (sEH).
Mecanismo De Acción
The mechanism of action of AZD-9164 involves the inhibition of 8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-fluorobenzoyl)oxime hydrochloride, which is an enzyme that catalyzes the hydrolysis of EETs to their less active diols. By inhibiting 8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-fluorobenzoyl)oxime hydrochloride, AZD-9164 increases the levels of EETs, which can exert their beneficial effects on various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AZD-9164 have been extensively studied in preclinical studies. AZD-9164 has been shown to increase the levels of EETs in various tissues, including the heart, kidney, and liver. This increase in EETs has been associated with anti-inflammatory, vasodilatory, and cardioprotective effects. AZD-9164 has also been shown to improve endothelial function and reduce blood pressure in animal models of hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AZD-9164 has several advantages for lab experiments. It is a potent and selective inhibitor of 8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-fluorobenzoyl)oxime hydrochloride, which allows for the specific modulation of EET levels. Additionally, AZD-9164 has good pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the limitations of AZD-9164 is its hydrophilicity, which can limit its penetration into certain tissues.
Direcciones Futuras
There are several future directions for the study of AZD-9164. One potential application is in the treatment of hypertension, where AZD-9164 has shown promising results in preclinical studies. Another potential application is in the treatment of inflammation, where AZD-9164 has been shown to have anti-inflammatory effects. Additionally, the use of AZD-9164 in combination with other drugs could potentially enhance its therapeutic effects. Finally, further studies are needed to understand the long-term safety and efficacy of AZD-9164 in humans.
Conclusion:
In conclusion, AZD-9164 is a promising compound that has potential therapeutic applications in various diseases. The inhibition of 8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-fluorobenzoyl)oxime hydrochloride by AZD-9164 leads to an increase in the levels of EETs, which can exert beneficial effects on various physiological processes. While there are several advantages to AZD-9164 for lab experiments, further studies are needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of AZD-9164 involves the reaction of 8-methyl-8-azabicyclo[3.2.1]octan-3-one with 4-fluorobenzoyl chloride in the presence of a base. The resulting product is then treated with hydroxylamine hydrochloride to form the oxime derivative. Finally, the hydrochloride salt is obtained by treating the oxime derivative with hydrochloric acid.
Aplicaciones Científicas De Investigación
AZD-9164 has been extensively studied for its potential therapeutic applications. The inhibition of 8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-fluorobenzoyl)oxime hydrochloride by AZD-9164 leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which are known to have anti-inflammatory, vasodilatory, and cardioprotective effects. Therefore, AZD-9164 has been investigated as a potential treatment for various diseases such as hypertension, inflammation, and cardiovascular diseases.
Propiedades
IUPAC Name |
[(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)amino] 4-fluorobenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2.ClH/c1-18-13-6-7-14(18)9-12(8-13)17-20-15(19)10-2-4-11(16)5-3-10;/h2-5,13-14H,6-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXKWNSYKDPETE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(=NOC(=O)C3=CC=C(C=C3)F)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5225745.png)
![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5225753.png)
![4-[(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one](/img/structure/B5225760.png)
![N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5225785.png)
![3-(2-fluorophenyl)-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5225793.png)
![(3aS*,5S*,9aS*)-5-[4-(4-hydroxy-1-butyn-1-yl)phenyl]-2-(3-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5225801.png)


![4-[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]thiomorpholine](/img/structure/B5225830.png)

![N~1~-ethyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5225849.png)